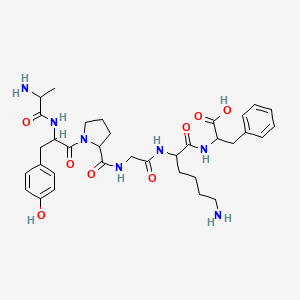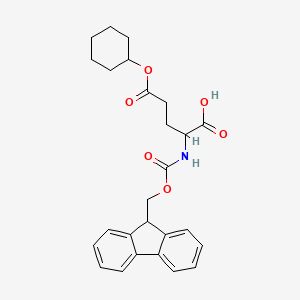
N-Fmoc-O5-cyclohexyl-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Glu(Ochx)-OH: is a derivative of D-glutamic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is protected by a cyclohexyl ester (Ochx). This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Glu(Ochx)-OH typically involves the protection of the amino group of D-glutamic acid with the Fmoc group and the carboxyl group with the cyclohexyl ester. The process generally includes the following steps:
Protection of the Amino Group: The amino group of D-glutamic acid is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Protection of the Carboxyl Group: The carboxyl group is then protected by esterification with cyclohexanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In industrial settings, the synthesis of Fmoc-D-Glu(Ochx)-OH is scaled up using automated peptide synthesizers that allow for precise control of reaction conditions and efficient purification processes.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the cyclohexyl ester can be hydrolyzed under acidic conditions.
Coupling Reactions: Fmoc-D-Glu(Ochx)-OH can undergo coupling reactions with other amino acids or peptides using coupling reagents like HBTU or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF for Fmoc removal; TFA in dichloromethane for cyclohexyl ester removal.
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Major Products Formed:
Deprotection: D-glutamic acid derivatives.
Coupling: Peptides with D-glutamic acid residues.
Scientific Research Applications
Chemistry: Fmoc-D-Glu(Ochx)-OH is widely used in the synthesis of peptides and proteins, particularly in the development of peptide-based drugs and biomaterials.
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based inhibitors.
Medicine: Fmoc-D-Glu(Ochx)-OH is utilized in the design of peptide therapeutics for various diseases, including cancer, infectious diseases, and metabolic disorders.
Industry: In the pharmaceutical industry, it is used in the large-scale production of peptide drugs and in the development of novel drug delivery systems.
Mechanism of Action
Mechanism: The mechanism of action of Fmoc-D-Glu(Ochx)-OH involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds.
Molecular Targets and Pathways: The molecular targets of peptides synthesized using Fmoc-D-Glu(Ochx)-OH vary depending on the specific peptide sequence. These targets can include enzymes, receptors, and other proteins involved in various biological pathways.
Comparison with Similar Compounds
Fmoc-D-Glu(OtBu)-OH: Similar in structure but with a tert-butyl ester protecting group instead of a cyclohexyl ester.
Fmoc-D-Glu(OMe)-OH: Contains a methyl ester protecting group.
Fmoc-D-Glu(OAll)-OH: Contains an allyl ester protecting group.
Uniqueness: Fmoc-D-Glu(Ochx)-OH is unique due to its cyclohexyl ester protecting group, which provides different steric and electronic properties compared to other ester-protected derivatives. This can influence the reactivity and stability of the compound during peptide synthesis.
Properties
IUPAC Name |
5-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO6/c28-24(33-17-8-2-1-3-9-17)15-14-23(25(29)30)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,27,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIPEUXZAYGDMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide](/img/structure/B12317674.png)

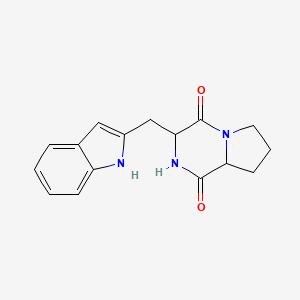
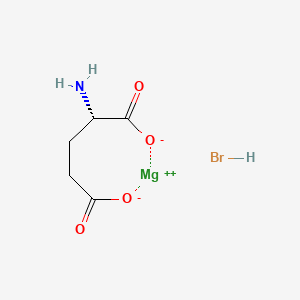
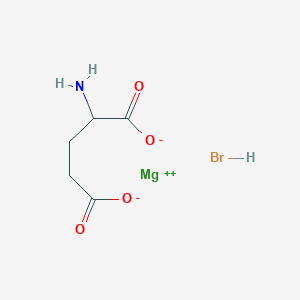


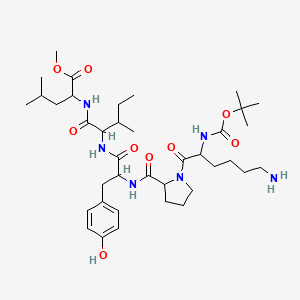
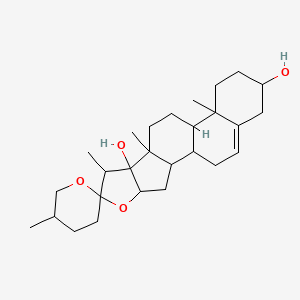
![(2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]pentanamide](/img/structure/B12317737.png)


